molecular formula C16H13NO3 B11504596 4-Methylphenyl 2-methyl-1,3-benzoxazole-7-carboxylate

4-Methylphenyl 2-methyl-1,3-benzoxazole-7-carboxylate

Cat. No.: B11504596
M. Wt: 267.28 g/mol
InChI Key: DGVFDJSUIKYTQH-UHFFFAOYSA-N
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Description

4-Methylphenyl 2-methyl-1,3-benzoxazole-7-carboxylate is a benzoxazole derivative known for its diverse applications in scientific research. Benzoxazole compounds are recognized for their wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties .

Chemical Reactions Analysis

Types of Reactions: 4-Methylphenyl 2-methyl-1,3-benzoxazole-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

4-Methylphenyl 2-methyl-1,3-benzoxazole-7-carboxylate has several applications in scientific research:

Mechanism of Action

Properties

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

(4-methylphenyl) 2-methyl-1,3-benzoxazole-7-carboxylate

InChI

InChI=1S/C16H13NO3/c1-10-6-8-12(9-7-10)20-16(18)13-4-3-5-14-15(13)19-11(2)17-14/h3-9H,1-2H3

InChI Key

DGVFDJSUIKYTQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C2=C3C(=CC=C2)N=C(O3)C

Origin of Product

United States

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